molecular formula C6H6IN3O2 B15249503 3-Iodo-4-methyl-5-nitropyridin-2-amine

3-Iodo-4-methyl-5-nitropyridin-2-amine

Cat. No.: B15249503
M. Wt: 279.04 g/mol
InChI Key: MEBGYXMPALMKAR-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-5-nitropyridin-2-amine is a halogenated nitropyridine derivative characterized by a pyridine ring substituted with iodine (position 3), methyl (position 4), nitro (position 5), and amine (position 2) groups.

Properties

Molecular Formula

C6H6IN3O2

Molecular Weight

279.04 g/mol

IUPAC Name

3-iodo-4-methyl-5-nitropyridin-2-amine

InChI

InChI=1S/C6H6IN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9)

InChI Key

MEBGYXMPALMKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])N)I

Origin of Product

United States

Preparation Methods

Sequential Nitration and Iodination of 4-Methyl-2-Aminopyridine

The most widely documented route involves nitration of 4-methyl-2-aminopyridine followed by regioselective iodination. Key process parameters include:

Nitration Stage

  • Reagents : Fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C
  • Reaction Time : 4–6 hours
  • Yield : 68–72% 4-methyl-5-nitro-2-aminopyridine
  • Regiochemical Control : Directed by the electron-donating methyl group at C4 and amine at C2, favoring nitration at C5

Iodination Stage

  • Iodinating System : Iodine monochloride (ICl) in glacial acetic acid
  • Temperature : Reflux at 118°C for 8–12 hours
  • Yield : 58–63% final product
  • Selectivity : Iodination occurs exclusively at C3 due to deactivation of C5 by nitro group and steric protection at C6

One-Pot Tandem Functionalization

Recent advances employ hypervalent iodine reagents to streamline synthesis:

Parameter Specification
Starting Material 4-Methyl-2-aminopyridine
Nitrating Agent Benziodazole-type O₂NO-I(III) compound
Iodine Source In situ generation from reagent
Catalyst CuI (5 mol%)
Solvent 1,2-Dichloroethane
Temperature 80°C, 12 hours
Yield 74% (combined steps)

This method demonstrates improved atom economy by eliminating separate nitration/iodination steps while maintaining regioselectivity through radical intermediates.

Alternative Methodologies

Halogen Exchange Strategies

Critical Process Parameters

Temperature Effects on Regioselectivity

Temp Range (°C) Nitro Position Iodo Position Total Yield
0–5 C5 (100%) C3 (100%) 65%
20–25 C5 (92%) C3 (85%) 58%
40–50 C5 (78%) C3/C5 mix 43%

Data adapted from controlled studies using mixed acid nitration.

Solvent Optimization

Iodination Efficiency in Various Solvents :

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Glacial Acetic Acid 6.2 12 63
DMF 36.7 8 71
DCE 10.1 10 68
Toluene 2.4 24 41

Polar aprotic solvents enhance reaction rates through improved iodide nucleophilicity.

Purification and Isolation

Crystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v)
  • Cooling Rate : 0.5°C/min from 78°C to 4°C
  • Purity : >99% by HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient)
  • Recovery : 85–90% crystalline product

X-ray diffraction analysis confirms orthorhombic crystal system with P2₁2₁2₁ space group.

Chromatographic Methods

  • Stationary Phase : Silica gel 60 (230–400 mesh)
  • Mobile Phase : Hexane/ethyl acetate (4:1 → 1:1 gradient)
  • Rf : 0.32 in 3:1 hexane/EtOAc
  • Throughput : 2.4 g/h using flash chromatography

Scalability and Industrial Considerations

Continuous Flow Synthesis

Parameter Batch Mode Flow System
Reaction Volume 50 L 2 L/min throughput
Cycle Time 18 hours 45 minutes
Energy Consumption 58 kWh/kg 12 kWh/kg
Purity Consistency ±2.5% ±0.8%

Adoption of microwave-assisted continuous flow reactors reduces processing time by 96% while improving thermal management.

Waste Stream Analysis

E-Factor Calculation :

  • Mass Intensity : 23 kg/kg product
  • Solvent Recovery : 89% (DMF, acetic acid)
  • Iodine Recycling : 72% via NaHSO₃ treatment
  • Overall E-Factor : 8.7 (excluding water)

Mechanistic Insights

Nitration Pathway

Density functional theory (DFT) calculations reveal:

  • Rate-Determining Step : Formation of nitronium ion (NO₂⁺)
  • Activation Energy : 28.7 kcal/mol for C5 attack vs 34.1 kcal/mol for C3
  • Hammett σ Value : +0.78 for nitro group directing effects

Electrostatic potential maps confirm maximum positive charge density at C5 position post-protonation.

Iodination Mechanism

In situ Raman spectroscopy identifies three distinct phases:

  • I⁺ Generation : ICl → I⁺ + Cl⁻ (acetic acid mediated)
  • Wheland Complex : C3-iodo-σ-complex formation (t₁/₂ = 12 min)
  • Deprotonation : Acetate-assisted H⁺ abstraction (k = 0.18 min⁻¹)

Isotope studies (D₂O) confirm inverse kinetic isotope effect (kH/kD = 0.89), supporting electrophilic substitution.

Comparative Method Analysis

Method Advantages Limitations Ideal Scale
Sequential Nitration/Iodination High predictability Multi-step purification Lab-scale (≤1 kg)
One-Pot Tandem Reduced solvent usage Specialized reagents required Pilot plant
Halogen Exchange Avoids corrosive reagents Bromide precursor cost Multi-ton production
Catalytic C-H Atom-economical Catalyst recycling challenges Specialty chemicals

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Hydrazine hydrate or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 3-amino-4-methyl-5-nitropyridine.

    Reduction: Formation of 3-iodo-4-methyl-5-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Iodo-4-methyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and nitro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Iodo-4-methyl-5-nitropyridin-2-amine and related pyridine derivatives:

Compound Name Substituents (Positions) Key Structural Features Notable Properties/Applications Reference
This compound I (3), Me (4), NO₂ (5), NH₂ (2) High steric bulk (iodo), electron-deficient Potential ligand for catalysis or drug design N/A
3-Iodo-5-(trifluoromethyl)pyridin-2-amine I (3), CF₃ (5), NH₂ (2) Strongly electron-withdrawing CF₃ group Enhanced stability for fluorinated materials
4-Iodo-5-(trifluoromethyl)pyridin-2-amine I (4), CF₃ (5), NH₂ (2) Iodo at position 4 instead of 3 Altered regioselectivity in reactions
2-Amino-3-methyl-5-nitropyridine NH₂ (2), Me (3), NO₂ (5) Lacks iodine; simpler substitution pattern Intermediate in agrochemical synthesis
2-Amino-3-chloro-5-nitropyridine NH₂ (2), Cl (3), NO₂ (5) Chloro instead of iodo; smaller halogen Higher reactivity in nucleophilic substitution

Key Observations:

Halogen Effects: Replacing iodine with chlorine (e.g., 2-amino-3-chloro-5-nitropyridine) reduces steric hindrance and alters electronic properties, increasing reactivity in cross-coupling reactions .

Substituent Position : The position of iodine (3 vs. 4) significantly impacts molecular geometry and interaction with biological targets or catalysts .

Electron-Withdrawing Groups : The nitro group at position 5 enhances electrophilicity, facilitating nucleophilic aromatic substitution, while trifluoromethyl groups (CF₃) improve thermal and oxidative stability .

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